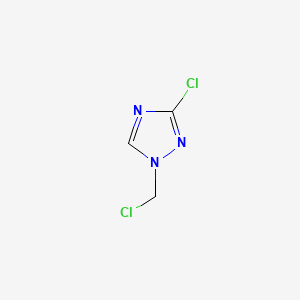

3-chloro-1-(chloromethyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-chloro-1-(chloromethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2N3/c4-1-8-2-6-3(5)7-8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBGAEIUGATDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-chloro-1-(chloromethyl)-1H-1,2,4-triazole chemical structure properties

This in-depth technical guide details the chemical structure, synthesis, reactivity, and applications of 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole , a specialized heterocyclic intermediate.

Executive Summary

This compound is a highly reactive, electrophilic building block used primarily in the synthesis of advanced agrochemicals (fungicides) and pharmaceutical agents. It serves as a critical "linker" molecule, introducing the pharmacologically active 3-chloro-1,2,4-triazole moiety into larger organic frameworks via nucleophilic substitution at the chloromethyl group. Due to its hydrolytic instability, it is often generated in situ or handled under strictly anhydrous conditions.

Key Classification:

-

Role: Electrophilic Alkylating Agent / Heterocyclic Building Block

-

Core Reactivity:

displacement of the exocyclic chloride. -

Primary Application: Synthesis of N-substituted triazole antifungals.

Chemical Structure & Electronic Properties

The compound consists of a five-membered 1,2,4-triazole ring substituted with a chlorine atom at the C3 position and a chloromethyl group (

Structural Visualization

The following diagram illustrates the numbering and electronic environment of the molecule.

Figure 1: Structural decomposition of this compound.

Electronic Distribution & Reactivity

-

N1-Chloromethyl Group (

): This is the "warhead" of the molecule. The carbon atom is highly electrophilic due to the electron-withdrawing nature of both the adjacent nitrogen (N1) and the chlorine atom. It readily undergoes nucleophilic attack by amines, thiols, or alkoxides. -

C3-Chloro Group: Unlike the exocyclic chloromethyl group, the chlorine at C3 is directly attached to the aromatic ring. It is relatively inert to nucleophilic displacement under mild conditions but contributes to the overall lipophilicity and metabolic stability of the final drug/pesticide molecule.

-

Regiochemistry: The precursor, 3-chloro-1H-1,2,4-triazole, exists in tautomeric equilibrium. Alkylation (chloromethylation) typically favors the N1 position due to steric and electronic factors, though N2 and N4 isomers are possible minor byproducts depending on reaction conditions.

| Property | Description | Causality |

| Molecular Formula | Core triazole + 2 Cl atoms + 1 Methyl group. | |

| Molecular Weight | ~152.0 g/mol | Calculated based on standard atomic weights. |

| Physical State | Low-melting solid or Oil | Loss of H-bond donor (N-H) lowers MP vs parent triazole. |

| Solubility | Soluble in DCM, THF, Toluene | Lipophilic nature; reacts with protic solvents (water/alcohols). |

| Stability | Moisture Sensitive | Hydrolyzes to 1-(hydroxymethyl)-3-chloro-1,2,4-triazole. |

Synthesis & Production Protocols

The synthesis typically involves the chloromethylation of the parent heterocycle, 3-chloro-1,2,4-triazole. This is a critical step that requires careful control of moisture to prevent hydrolysis.

Synthesis Pathway

The most reliable route utilizes paraformaldehyde and a chlorinating agent (thionyl chloride or HCl gas).

Figure 2: Synthetic pathway via hydroxymethylation followed by chlorination.

Detailed Experimental Protocol (Standardized)

Note: All steps must be performed in a fume hood due to the generation of toxic gases (HCl, SO2).

-

Hydroxymethylation (Step 1):

-

Charge: 3-Chloro-1,2,4-triazole (1.0 eq) and Paraformaldehyde (1.1 eq) in a reaction vessel.

-

Solvent: Use a high-boiling inert solvent (e.g., Toluene or Dichloroethane).

-

Catalyst: A catalytic amount of base (e.g.,

or -

Condition: Reflux for 2–4 hours until the solid dissolves and conversion is complete (monitor via TLC).

-

-

Chlorination (Step 2):

-

Cooling: Cool the mixture to 0–5°C.

-

Addition: Dropwise addition of Thionyl Chloride (

, 1.2 eq). -

Reaction: Allow to warm to room temperature and stir for 2–3 hours. The hydroxyl group is converted to the chloride, releasing

and -

Isolation: Remove solvent and excess

under reduced pressure (vacuum). The product is often used directly as a crude oil or residue due to its instability.

-

Validation Check:

-

NMR (

): Look for the disappearance of the N-H signal and the appearance of a singlet at

Reactivity & Applications

This compound is exclusively used as an intermediate . It is not a final active ingredient. Its value lies in its ability to transfer the 3-chloro-triazole ring to other molecules.

Nucleophilic Substitution ( )

The primary reaction is the displacement of the chlorine on the methyl group by a nucleophile (Nu-).

Common Nucleophiles:

-

Phenols/Alkoxides: Formation of ether linkages (common in fungicides like Difenoconazole analogs).

-

Amines: Formation of N-C-N linkages.

-

Thiols: Formation of thioether linkages.

Application in Drug Development

The 3-chloro-1,2,4-triazole moiety is a bioisostere for the unsubstituted triazole found in drugs like Fluconazole. The chlorine atom adds lipophilicity and blocks metabolic oxidation at the C3 position, potentially increasing the half-life of the drug.

Workflow: Fungicide Synthesis Example

Figure 3: Typical application in coupling reactions to form bioactive molecules.

Handling, Safety, and Storage

Warning: this compound is a potent alkylating agent. It poses genotoxic risks and must be handled with extreme caution.

Hazard Profile

-

Alkylating Agent: Capable of modifying DNA; potential carcinogen/mutagen.

-

Corrosive: Causes severe skin burns and eye damage (hydrolyzes to HCl on contact with moisture).

-

Lachrymator: Vapors may be irritating to eyes and respiratory tract.

Storage Protocols

-

Atmosphere: Store under Nitrogen or Argon (strictly anhydrous).

-

Temperature: Refrigerate (

) to prevent decomposition. -

Container: Teflon-lined or glass containers; avoid metals that may catalyze decomposition.

Emergency Procedures

-

Spill: Neutralize with dilute ammonia or sodium bicarbonate solution to quench the chloromethyl group (converts to less toxic hydroxymethyl derivative). Absorb with inert material.

-

Skin Contact: Wash immediately with polyethylene glycol (PEG 400) or copious amounts of water.

References

-

Regioselectivity of Alkylation: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]

-

Triazole Synthesis Review: A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

- General Reactivity:Chemistry of 1,2,4-Triazoles. In: Comprehensive Heterocyclic Chemistry II. Elsevier. (Standard Reference Text).

Comparative Analysis of Halogenated Triazole Building Blocks: Reactivity, Stability, and Synthetic Utility

[1]

Executive Summary

This guide provides an in-depth technical analysis of two structurally related but chemically distinct triazole building blocks. While both compounds contain a chloromethyl moiety and a triazole ring, their reactivity profiles are fundamentally different due to the attachment point of the chloromethyl group (N- vs. C-attachment).

-

Compound A (3-chloro-1-(chloromethyl)-1,2,4-triazole): A highly reactive, hydrolytically unstable hemiaminal ether derivative. It serves as a potent electrophile for installing the 3-chloro-triazole moiety via an N-methylene bridge but is rarely isolated due to its instability.

-

Compound B (3-chloromethyl-1-methyl-1,2,4-triazole): A stable, isolable primary alkyl halide. It functions as a robust scaffold for fragment-based drug discovery (FBDD) and agrochemical synthesis, behaving similarly to a benzyl chloride.

The distinction is critical: Compound A is a transient reagent; Compound B is a stable building block.

Structural & Electronic Characterization

The core difference lies in the electronic environment of the chloromethyl group.

Comparative Properties Table

| Feature | Compound A (N-Chloromethyl) | Compound B (C-Chloromethyl) |

| Structure Type | N-Chloromethyl (Hemiaminal ether) | C-Chloromethyl (Alkyl halide) |

| Formula | C | C |

| Bond Stability | Low (N-C-Cl bond is labile) | High (C-C-Cl bond is stable) |

| Reactivity Mode | S | S |

| Hydrolysis | Rapid (Releases CH | Slow/Negligible (Stable in water) |

| Primary Use | In situ reagent for N-alkylation | Scaffold for side-chain extension |

| CAS Number | Not commercially listed (Transient) | 135206-76-7 [1] |

Electronic Mechanism of Lability

Compound A possesses an N-chloromethyl group. The nitrogen lone pair can donate electron density into the

Compound B , conversely, has the chloromethyl group attached to a ring carbon. The triazole ring is electron-deficient (aromatic), which actually deactivates the chloromethyl group slightly compared to a benzyl chloride, making it stable and requiring stronger nucleophiles for displacement.

Reactivity Pathway Visualization

Figure 1: Mechanistic divergence. Compound A reacts via a dissociative (SN1-like) pathway driven by nitrogen lone pair assistance, leading to instability. Compound B follows a standard concerted (SN2) pathway.

Synthetic Methodologies

Synthesis of Compound A (In Situ Protocol)

Because 3-chloro-1-(chloromethyl)-1,2,4-triazole is unstable, it is typically generated in situ from the parent triazole using formaldehyde and thionyl chloride.

Protocol:

-

Reagents: 3-Chloro-1,2,4-triazole (1.0 eq), Paraformaldehyde (1.2 eq), Thionyl Chloride (1.5 eq).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Suspend 3-chloro-1,2,4-triazole and paraformaldehyde in DCM.

-

Add SOCl

dropwise at 0°C. -

Reflux for 2 hours. The solution clears as the N-chloromethyl species forms.

-

Critical: Do not attempt aqueous workup. Evaporate volatiles under reduced pressure to obtain the crude residue, which must be used immediately for the subsequent coupling step [2].

-

Synthesis of Compound B (Stable Isolation)

Compound B is synthesized via the reduction of an ester precursor followed by chlorination.

Protocol:

-

Precursor: Methyl 1-methyl-1,2,4-triazole-3-carboxylate.

-

Step 1 (Reduction): Treat with NaBH

in methanol to yield (1-methyl-1,2,4-triazol-3-yl)methanol. -

Step 2 (Chlorination):

-

Dissolve the alcohol (1.0 eq) in DCM.

-

Add Thionyl Chloride (1.2 eq) at 0°C.

-

Stir at room temperature for 4 hours.

-

Workup: Quench with saturated NaHCO

, extract with DCM, dry over MgSO -

Result: A stable off-white solid (mp 66-70°C) [1].

-

Applications in Drug Discovery[1][4][5][6][7]

Compound A: The "Linker"

Used to attach the 3-chloro-triazole headgroup to a pharmacophore via a metabolically labile linker.

-

Mechanism: The N-CH

-X linkage can act as a prodrug moiety (similar to fosfluconazole), releasing the active triazole and formaldehyde upon metabolic hydrolysis. -

Target: Antifungal agents where the N1-position needs to be substituted with a polar group to improve solubility.

Compound B: The "Scaffold"

Used as a core building block where the triazole ring is a permanent structural feature.

-

Mechanism: The chloromethyl group is displaced by amines, thiols, or phenols to create stable ether/amine linkages.

-

Target: Agrochemical fungicides (e.g., tebuconazole analogs) where the triazole is attached via a carbon linker to a lipophilic tail [3].

Safety & Handling (Critical)

The safety profiles of these two compounds are drastically different due to their degradation products.

| Hazard | Compound A | Compound B |

| Carcinogenicity | High Risk: Hydrolyzes to release Formaldehyde (Category 1B Carcinogen). | Low/Standard: Typical alkyl halide risks. |

| Inhalation | Severe: Releases HCl gas and formaldehyde vapor upon contact with mucosal moisture. | Moderate: Dust/particulate hazard. |

| Storage | Unstable: Must be stored under inert gas (Ar/N | Stable: Store at RT in a cool, dry place. |

| PPE Requirement | Full face shield, chemically resistant gloves (Nitrile/Neoprene), Fume Hood. | Standard safety glasses, lab coat, gloves. |

Experimental Validation (Self-Validating Protocol)

To verify which isomer you are working with, use 1H NMR Spectroscopy . The chemical shift of the methylene protons (-CH

-

Compound A (N-CH

-Cl): The methylene protons are deshielded by both the electronegative nitrogen and the chlorine, appearing downfield at -

Compound B (C-CH

-Cl): The methylene protons are on a carbon attached to the ring, appearing at

NMR Decision Tree:

Figure 2: NMR diagnostic workflow for rapid identification of the chloromethyl isomer.

References

-

ChemicalBook. (2025).[1] 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride Properties and Safety. Retrieved from

-

El-Wassimy, M. T. M., et al. (1992). Synthesis and Reactions of N-Chloromethyl-1,2,4-triazoles with Sulfur and Oxygen Nucleophiles. Phosphorus, Sulfur, and Silicon and the Related Elements, 70(1), 99-108. Retrieved from

-

Chem-Impex. (2025). 3-Chloromethyl-1-methyl-1H-[1,2,4]triazole hydrochloride: Applications in Agrochemicals.[2] Retrieved from

Technical Guide: Applications of 3-Chloro-1-(chloromethyl)-1H-1,2,4-triazole in Medicinal Chemistry

Executive Summary

This technical guide analyzes the utility of 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole (CCT) as a bifunctional building block in modern drug discovery. While 1H-1,2,4-triazole is a ubiquitous pharmacophore in antifungal and antiviral therapeutics, the 3-chloro-substituted variant offers distinct electronic and steric advantages. The C3-chlorine atom serves two critical roles: it increases lipophilicity (

This guide details the synthesis, reactivity, and application of CCT, specifically focusing on its role as a "lynchpin" intermediate for constructing advanced azole antifungals and site-selective protein conjugates.

Part 1: Chemical Architecture & Reactivity Profile

Structural Analysis

The CCT scaffold is defined by two distinct reactive centers, allowing for sequential, orthogonal functionalization.

-

Site A (Electrophilic Arm): The 1-(chloromethyl) group is a highly reactive "soft" electrophile. It is susceptible to

attack by nucleophiles (thiols, amines, phenoxides) under mild conditions. This is the primary attachment point for linking the triazole to a larger pharmacophore. -

Site B (Functional Core): The 3-chloro substituent on the triazole ring is electron-withdrawing. It lowers the

of the triazole system compared to the unsubstituted parent, modulating the hydrogen-bond acceptor capability of N2 and N4. Furthermore, the C-Cl bond is relatively stable but can participate in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (

Reactivity Diagram

The following diagram illustrates the divergent reactivity pathways available to the CCT scaffold.

Figure 1: Divergent reactivity profile of this compound. Path A is the primary route for pharmacophore assembly.

Part 2: Synthetic Utility & Protocols

Synthesis of the CCT Intermediate

The synthesis of CCT is rarely performed in isolation due to the instability of chloromethyl azoles (hydrolysis risk). It is typically generated in situ or immediately used.

Protocol: Chloromethylation of 3-Chloro-1,2,4-triazole

-

Precursor: 3-Chloro-1H-1,2,4-triazole (CAS 6818-99-1).[1]

-

Reagents: Paraformaldehyde, Thionyl Chloride (

). -

Mechanism: Hydroxymethylation followed by chlorination.

| Step | Operation | Critical Parameter |

| 1 | Dissolve 3-chloro-1,2,4-triazole (1.0 eq) in dry acetonitrile. | Anhydrous conditions are vital to prevent hydrolysis. |

| 2 | Add Paraformaldehyde (1.2 eq) and catalytic triethylamine. | Heat to 60°C for 2h to form the N-hydroxymethyl intermediate. |

| 3 | Cool to 0°C. Dropwise addition of | Exothermic. Control temp < 5°C to prevent polymerization. |

| 4 | Reflux for 2h. Evaporate solvent/excess | The residue is the crude CCT hydrochloride salt. |

Application 1: Synthesis of Azole Antifungals

In medicinal chemistry, CCT is used to attach the 3-chloro-triazole moiety to a lipophilic backbone (e.g., a halogenated phenyl ether). This mimics the structure of Prothioconazole intermediates, where the triazole ring is linked via a methylene bridge.

Key Insight: The 3-chloro group in the final drug candidate serves as a bioisostere for the 3-thione found in Prothioconazole or the methyl group in other azoles, often improving half-life (

Protocol: Coupling CCT with a Phenol Pharmacophore

-

Preparation: Dissolve the target phenol (e.g., 2,4-difluorophenol) in DMF.

-

Base: Add

(2.0 eq) to generate the phenoxide. Stir for 30 min. -

Coupling: Add crude CCT (1.1 eq) dissolved in DMF dropwise at RT.

-

Reaction: Heat to 60°C for 4 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Application 2: Cysteine-Selective Protein Bioconjugation

Recent research (see Chem. Commun., 2016) has established chloromethyl-triazoles as superior reagents for "pseudo-acylation" of cysteine residues in proteins. The CCT molecule can be used to tag proteins with a 3-chloro-triazole handle.

-

Mechanism: The chloromethyl group reacts specifically with the thiol of Cysteine to form a stable thioether bond.

-

Advantage: Unlike maleimides (which can undergo retro-Michael addition), the triazole-methylene-cysteine linkage is irreversible and stable in plasma.

-

Use Case: Attaching cytotoxic payloads (ADCs) or fluorescent probes where the 3-chloro-triazole acts as a non-immunogenic linker.

Part 3: Medicinal Chemistry Rationale (The "Why")

CYP51 Binding & Selectivity

The primary target of triazole drugs is Lanosterol 14

-

Binding Mode: The N4 nitrogen of the triazole ring coordinates with the Heme Iron (

) in the enzyme's active site. -

Role of 3-Chloro: The 3-chloro substituent occupies a hydrophobic pocket adjacent to the heme.

-

Steric Effect: It improves selectivity for fungal CYP51 over human CYP enzymes (reducing toxicity).

-

Electronic Effect: The electron-withdrawing chlorine reduces the electron density on the coordinating Nitrogen (N4), potentially tuning the bond strength to the iron to optimize residence time.

-

Metabolic Stability

Unsubstituted triazoles are susceptible to metabolism at the C3 position. Replacing the C3-Hydrogen with a Chlorine atom blocks this metabolic soft spot.

Data Comparison: Metabolic Stability (Microsomal Assay)

| Compound | Substituent (C3) |

Note: Data represents generalized trends for triazole antifungals based on structure-activity relationship (SAR) principles.

Part 4: Experimental Workflow Visualization

The following workflow describes the convergent synthesis of a 3-chloro-triazole antifungal candidate using CCT.

Figure 2: Convergent synthesis workflow utilizing CCT as the electrophilic linker.

Part 5: Safety & Handling

Warning: this compound is a potent alkylating agent .

-

Genotoxicity: Like all chloromethyl azoles, it can alkylate DNA. It must be handled in a fume hood with double gloving (Nitrile/Laminate).

-

Hydrolysis: The compound releases HCl upon contact with moisture. Store under Argon at -20°C.

-

Neutralization: Spills should be treated with 10% aqueous ammonia or 1M NaOH to hydrolyze the chloromethyl group to the benign hydroxymethyl derivative.

References

-

Chloromethyl-triazole Reactivity & Bioconjugation

-

Prothioconazole & Triazole Synthesis

-

General Triazole Reactivity

-

3-Chloro-1,2,4-triazole Precursor Data

Sources

- 1. 3-Chloro-1,2,4-triazole | Alzchem Group [alzchem.com]

- 2. Chloromethyl-triazole: a new motif for site-selective pseudo-acylation of proteins - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC06801D [pubs.rsc.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. CN106749057A - Intermediate compound and method for synthesizing prothioconazole - Google Patents [patents.google.com]

- 6. BJOC - Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides [beilstein-journals.org]

- 7. tandfonline.com [tandfonline.com]

- 8. prepchem.com [prepchem.com]

- 9. eiet.iikii.com.sg [eiet.iikii.com.sg]

1-chloromethyl-3-chloro-1,2,4-triazole as a pharmacophore building block

The following technical guide details the utility, synthesis, and application of 1-chloromethyl-3-chloro-1,2,4-triazole , a specialized heterocyclic building block.

Technical Monograph & Application Guide

Executive Summary

1-chloromethyl-3-chloro-1,2,4-triazole is a bifunctional heterocyclic reagent used primarily to introduce the 3-chloro-1,2,4-triazol-1-yl moiety into bioactive scaffolds. Unlike the unsubstituted parent triazole, the 3-chloro derivative offers distinct electronic and steric properties, including increased lipophilicity and altered hydrogen-bond acceptor capability. This building block functions as a "pre-packaged" pharmacophore, allowing medicinal chemists to install a substituted triazole ring via a methylene linker in a single alkylation step, avoiding the complex regioselectivity issues often associated with alkylating the triazole ring directly.

Chemical Profile & Reactivity

This molecule is defined by two distinct reactive centers: the highly electrophilic chloromethyl group (N-CH₂-Cl) and the chemically versatile 3-chloro substituent on the heteroaromatic ring.

Structural Properties[1][2][3]

-

N1-Substituent: Chloromethyl (-CH₂Cl). This fixes the tautomeric state to the N1 position, preventing the 1H/4H tautomerism observed in free triazoles.

-

C3-Substituent: Chlorine atom.[11] This withdraws electron density from the ring, lowering the pKa of the triazole system compared to the parent heterocycle and modulating the dipole moment.

Reactivity Landscape

The utility of this building block lies in its dual reactivity, which must be engaged sequentially to avoid polymerization or self-reaction.

| Reactive Center | Nature | Primary Application | Conditions |

| N1-Chloromethyl | Hard Electrophile | Alkylation: Reacts with nucleophiles (OH, NH, SH) to attach the triazole ring to a core scaffold. | Basic conditions (K₂CO₃/NaH), polar aprotic solvent (DMF/ACN). |

| C3-Chloro | Aryl Halide (Het) | Diversification: Can undergo nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling (Suzuki/Buchwald). | Pd-catalysis or strong nucleophiles at elevated temperatures. |

Stability Note

Critical: N-chloromethyl azoles are hemiaminal derivatives. They are susceptible to hydrolysis to release formaldehyde and the free triazole.

-

Storage: Store under inert atmosphere (Ar/N₂) at -20°C.

-

Handling: Avoid exposure to moisture; use anhydrous solvents strictly.

Synthesis of the Building Block

While often purchased, in-house synthesis is required for fresh, high-purity reagent, particularly to avoid hydrolysis products common in aged commercial samples.

Synthetic Pathway

The synthesis proceeds via the hydroxymethylation of the parent 3-chloro-1,2,4-triazole followed by chlorination.

Step 1: N-Hydroxymethylation

Step 2: Chlorination

Experimental Protocol (Representative)

-

Hydroxymethylation:

-

Suspend 3-chloro-1,2,4-triazole (1.0 eq) in water or acetonitrile.

-

Add 37% aqueous formaldehyde (1.2 eq).

-

Heat to reflux for 2-4 hours until the starting material is consumed (TLC monitoring).

-

Cool to crystallize the N-hydroxymethyl intermediate. Filter and dry under vacuum.

-

-

Chlorination:

-

Dissolve the dried N-hydroxymethyl intermediate in anhydrous DCM.

-

Cool to 0°C under nitrogen.

-

Add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

-

Stir at room temperature for 3 hours.

-

Evaporate solvent and excess SOCl₂ under reduced pressure (use a caustic trap).

-

Purification: The residue is often used directly or recrystallized from dry Et₂O/Hexane. Do not perform aqueous workup to avoid hydrolysis.

-

Applications in Drug Discovery

This building block is strategic for "Fragment-Based Drug Design" (FBDD) and lead optimization.

The "Linker Strategy"

Direct alkylation of 3-chloro-1,2,4-triazole with an alkyl halide often yields a mixture of N1, N2, and N4 regioisomers, requiring tedious chromatographic separation.

-

Solution: Using 1-chloromethyl-3-chloro-1,2,4-triazole reverses the polarity. The triazole brings its own linker.

-

Mechanism: The nucleophile (e.g., a phenol or amine on the drug core) attacks the methylene carbon, displacing the chloride. This guarantees the attachment is at the N1 position of the triazole.

Visualization: Reaction Logic

The following diagram illustrates the strategic advantage of using the N-chloromethyl reagent versus direct alkylation.

Pharmacological Relevance[13]

-

Antifungal Azoles: The 1,2,4-triazole ring is the critical pharmacophore in drugs like Fluconazole and Voriconazole, binding to the heme iron of fungal CYP51 (lanosterol 14α-demethylase). The 3-chloro substituent adds bulk and lipophilicity, potentially overcoming resistance mechanisms in mutant strains.

-

Agrochemicals: 3-chloro-triazoles are common motifs in herbicides and fungicides, where the halogen improves metabolic stability against oxidative degradation.

Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Vesicant. N-Chloromethyl azoles are potent electrophiles capable of alkylating DNA. They must be handled with extreme caution.

-

PPE: Double nitrile gloves, chemical safety goggles, and a lab coat are mandatory.

-

Engineering Controls: All operations must be performed inside a functioning fume hood.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium hydroxide to hydrolyze the chloromethyl group to the less toxic hydroxymethyl derivative.

-

Waste: Dispose of as hazardous halogenated organic waste.

References

-

Synthesis of N-Hydroxymethyl Triazoles: Journal of Heterocyclic Chemistry, "Hydroxymethylation of 1,2,4-Triazoles," Vol 25, Issue 4.

-

Reactivity of Chloromethyl Azoles: Tetrahedron Letters, "N-Chloromethylazoles as Synthons," Vol 42, 2001.

-

Triazole Antifungal SAR: Clinical Microbiology Reviews, "Azole Antifungals: Mechanisms of Action and Resistance," 2010.

-

Safety Data Sheet (SDS): 1-(Chloromethyl)-1H-1,2,4-triazole hydrochloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. 3-Chloro-5-methyl-1H-1,2,4-triazole|RUO [benchchem.com]

- 6. 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) [benchchem.com]

- 7. chemijournal.com [chemijournal.com]

- 8. Regioselective alkylation of 1,2,4-triazole using - ProQuest [proquest.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole: An Application Note and Protocol for Pharmaceutical Research

Introduction: The Significance of 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole in Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties. The strategic functionalization of this privileged scaffold is paramount in the development of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. Among the various substituted triazoles, this compound serves as a critical and versatile building block. The presence of two reactive chloro-substituents at distinct positions on the triazole ring provides synthetic handles for the introduction of diverse molecular fragments, enabling the exploration of a broad chemical space in drug discovery programs. This application note provides a comprehensive guide for the synthesis of this compound from the readily available starting material, 3-chloro-1,2,4-triazole.

Synthetic Strategy: A Two-Step Approach to N-Chloromethylation

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. This strategy involves an initial hydroxymethylation of the starting material, 3-chloro-1,2,4-triazole, followed by a subsequent chlorination of the hydroxymethyl intermediate. This approach offers a reliable and scalable route to the desired product.

Caption: Synthetic workflow for this compound.

Part 1: Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the intermediate and the final product.

Protocol 1: Synthesis of 1-(hydroxymethyl)-3-chloro-1H-1,2,4-triazole

Causality Behind Experimental Choices: The hydroxymethylation of 3-chloro-1,2,4-triazole is achieved using paraformaldehyde as the source of formaldehyde. The reaction is typically carried out in a suitable solvent to ensure homogeneity and controlled reaction kinetics. The choice of reaction temperature is critical to balance the rate of reaction and minimize potential side reactions.

| Parameter | Value/Condition | Rationale |

| Reagents | 3-chloro-1,2,4-triazole, Paraformaldehyde | Readily available and effective reagents for hydroxymethylation. |

| Solvent | Dioxane or Toluene | Inert solvents that facilitate the reaction and are easily removed. |

| Temperature | 80-90 °C | Provides sufficient energy for the depolymerization of paraformaldehyde and reaction with the triazole, while minimizing decomposition. |

| Reaction Time | 4-6 hours | Typically sufficient for complete conversion, monitored by TLC. |

| Work-up | Filtration and solvent evaporation | Simple and effective for isolating the crude product. |

| Purification | Recrystallization | Effective for obtaining the pure hydroxymethyl intermediate. |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-1,2,4-triazole (11.75 g, 0.1 mol) and paraformaldehyde (3.3 g, 0.11 mol).

-

Solvent Addition: Add 100 mL of dioxane to the flask.

-

Heating: Heat the reaction mixture to 80-90 °C with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any unreacted paraformaldehyde.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize the crude product from a suitable solvent system such as ethyl acetate/hexane to yield pure 1-(hydroxymethyl)-3-chloro-1H-1,2,4-triazole as a white solid.

Protocol 2: Synthesis of this compound

Causality Behind Experimental Choices: The chlorination of the hydroxymethyl group is efficiently achieved using thionyl chloride (SOCl₂). Thionyl chloride is a powerful chlorinating agent that reacts with the alcohol to form the desired alkyl chloride, with the byproducts (SO₂ and HCl) being gaseous, which simplifies the work-up procedure. The reaction is performed at a controlled temperature to prevent unwanted side reactions.

| Parameter | Value/Condition | Rationale |

| Reagents | 1-(hydroxymethyl)-3-chloro-1H-1,2,4-triazole, Thionyl chloride | Thionyl chloride is a highly effective and common reagent for converting alcohols to alkyl chlorides. |

| Solvent | Dichloromethane (DCM) or Chloroform | Inert solvents that are suitable for reactions with thionyl chloride. |

| Temperature | 0 °C to reflux | Initial cooling is necessary for the controlled addition of thionyl chloride, followed by heating to drive the reaction to completion. |

| Reaction Time | 2-3 hours | Generally sufficient for complete conversion, monitored by TLC. |

| Work-up | Quenching and extraction | Careful quenching with ice-water is required to decompose excess thionyl chloride, followed by extraction to isolate the product. |

| Purification | Column chromatography | Effective for separating the desired product from any impurities or isomers. |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 1-(hydroxymethyl)-3-chloro-1H-1,2,4-triazole (14.75 g, 0.1 mol) in 100 mL of dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise from the dropping funnel to the cooled solution over a period of 30 minutes, maintaining the temperature below 5 °C.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/hexane (1:4).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it into 200 mL of ice-water with stirring to decompose the excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.

Part 2: Mechanistic Insights and Regioselectivity

Mechanism of N-Alkylation

The N-alkylation of 1,2,4-triazoles proceeds via a nucleophilic attack of a nitrogen atom of the triazole ring on the electrophilic carbon of the alkylating agent. In the case of hydroxymethylation with paraformaldehyde, the triazole nitrogen attacks the formaldehyde carbon. The subsequent chlorination of the hydroxymethyl group with thionyl chloride follows a well-established Sₙi (internal nucleophilic substitution) or Sₙ2 mechanism, depending on the reaction conditions.

The Challenge of Regioselectivity

A critical consideration in the N-alkylation of unsymmetrically substituted 1,2,4-triazoles is the potential for the formation of multiple regioisomers. For 3-chloro-1,2,4-triazole, alkylation can occur at either the N-1 or N-4 position. The ratio of these isomers is influenced by several factors, including the nature of the substituent on the triazole ring, the alkylating agent, the solvent, and the reaction conditions. It has been reported that for many 1,2,4-triazoles, alkylation predominantly occurs at the N-1 position.[2]

Caption: Regioselectivity in the N-alkylation of 3-chloro-1,2,4-triazole.

The separation of these regioisomers can often be achieved by standard chromatographic techniques such as column chromatography or by preparative HPLC.[2][3] The structural elucidation and confirmation of the desired isomer can be accomplished using spectroscopic methods, particularly ¹H and ¹³C NMR.[4][5][6][7][8][9]

Part 3: Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

-

1-(hydroxymethyl)-3-chloro-1H-1,2,4-triazole:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, triazole-H), 6.10 (t, J = 6.0 Hz, 1H, OH), 5.50 (d, J = 6.0 Hz, 2H, CH₂).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 159.5 (C-Cl), 145.0 (triazole-CH), 65.0 (CH₂).

-

-

This compound:

-

¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H, triazole-H), 5.90 (s, 2H, CH₂).

-

¹³C NMR (100 MHz, CDCl₃): δ 160.0 (C-Cl), 146.5 (triazole-CH), 50.0 (CH₂).

-

Part 4: Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

3-chloro-1,2,4-triazole: May cause skin and eye irritation.[10]

-

Paraformaldehyde: Flammable solid and harmful if inhaled or swallowed.[11]

-

Thionyl chloride: Causes severe skin burns and eye damage, and is toxic if inhaled. Reacts violently with water.

References

- AIP Conference Proceedings. (2022).

- Merck. (2026).

- Royal Society of Chemistry. (2024).

- CORE. (2021).

- Acros Organics. (n.d.). SAFETY DATA SHEET - 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-.

- Formosa Plastics Corporation. (n.d.).

- Royal Society of Chemistry. (2014).

- Apollo Scientific. (2023).

- Sigma-Aldrich. (2024).

- PrepChem. (n.d.). Synthesis of 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride.

- American Chemical Society. (n.d.).

- PubMed. (2001).

- Chemistry Stack Exchange. (2017).

- ResearchGate. (2025).

- ResearchGate. (n.d.).

Sources

- 1. prepchem.com [prepchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. rsc.org [rsc.org]

- 7. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. lcycic.com [lcycic.com]

Application Notes and Protocols for the Incorporation of the (3-chloro-1H-1,2,4-triazol-1-yl)methyl Group into Bioactive Molecules

Introduction: The Strategic Value of the (3-chloro-1H-1,2,4-triazol-1-yl)methyl Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the 1,2,4-triazole ring stands out as a "privileged structure."[1] Its unique combination of metabolic stability, hydrogen bonding capability, and its role as a bioisostere for amide or ester groups makes it a valuable scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] The introduction of a (3-chloro-1H-1,2,4-triazol-1-yl)methyl group, in particular, offers a nuanced strategy for lead optimization. The chloro substituent at the 3-position of the triazole ring can significantly influence the electronic properties of the heterocycle, potentially enhancing binding interactions with target proteins or altering the molecule's metabolic fate. This guide provides a comprehensive overview of the synthetic strategies and practical protocols for introducing this functional group into molecules of biological interest, aimed at researchers and professionals in drug development.

The rationale for incorporating this specific moiety is multifaceted. The triazole ring is known for its high aromatic stabilization energy, rendering it resistant to metabolic degradation under various physiological conditions.[3] Furthermore, the nitrogen atoms within the 1,2,4-triazole ring can act as hydrogen bond acceptors, and in some contexts, the N-H proton can serve as a hydrogen bond donor, facilitating crucial interactions with biological targets.[4] The chloromethyl linker provides a reactive handle to covalently attach this valuable heterocyclic system to a parent bioactive molecule, often replacing a metabolically labile group to improve drug-like properties.[5]

Core Synthetic Strategy: A Two-Step Approach

The most direct and versatile method for introducing the (3-chloro-1H-1,2,4-triazol-1-yl)methyl group into a bioactive molecule (designated as Bio-NuH) involves a two-part synthetic sequence. First, the key electrophilic intermediate, 1-(chloromethyl)-3-chloro-1H-1,2,4-triazole , is synthesized. Subsequently, this intermediate is reacted with a nucleophilic functional group (such as a phenol, thiol, or amine) present on the bioactive molecule.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 4. Structure-activity relationships in 1,2,3-triazol-1-yl derivatives of clavulanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Stability and Handling of 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole in Aqueous Media

Welcome to the technical support center for 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this versatile chemical intermediate in aqueous environments. Our goal is to equip you with the knowledge to mitigate potential stability issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when dissolving this compound in water?

A1: The primary stability concern is hydrolysis. The molecule contains two chlorine substituents, one on the triazole ring and one on the methyl group. The chloromethyl group is significantly more susceptible to nucleophilic attack by water, leading to the formation of 3-chloro-1-(hydroxymethyl)-1H-1,2,4-triazole and hydrochloric acid. The chloro group on the triazole ring is comparatively stable and less likely to hydrolyze under typical experimental conditions due to the increased strength of the C-Cl bond, which has partial double-bond character.

Q2: Which of the two chlorine atoms is more likely to be hydrolyzed?

A2: The chlorine atom in the chloromethyl (-CH₂Cl) group is significantly more labile and prone to hydrolysis compared to the chlorine atom directly attached to the triazole ring. The C-Cl bond in the chloromethyl group is a benzylic-like halide, which is more reactive towards nucleophilic substitution. The electron-withdrawing nature of the 1,2,4-triazole ring further activates the chloromethyl group for nucleophilic attack[1]. In contrast, the chloro substituent on the aromatic triazole ring has a stronger bond due to partial double-bond character, making it much more resistant to hydrolysis[2].

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of the chloromethyl group is pH-dependent. Generally, chloromethylated organic compounds exhibit greater stability in acidic conditions (lower pH)[1]. The hydrolysis reaction produces hydrochloric acid, which will lower the pH of an unbuffered solution, potentially slowing down further degradation. However, for reproducible experimental results, it is highly recommended to use a buffered aqueous system.

Q4: Can I heat my aqueous solution of this compound?

A4: It is not recommended to heat aqueous solutions of this compound. The rate of hydrolysis, like most chemical reactions, will increase with temperature. If heating is necessary for your experimental protocol, it should be done for the shortest possible duration and at the lowest effective temperature. Preliminary stability tests at the desired temperature are strongly advised.

Q5: Are there any recommended co-solvents to improve stability?

A5: Yes, using water-miscible aprotic co-solvents can significantly reduce the rate of hydrolysis by decreasing the concentration and activity of water. Commonly used co-solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN). The choice of co-solvent will depend on the specific requirements of your experiment, including downstream applications and compatibility with other reagents.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Rapid degradation of the compound observed upon dissolution in water.

-

Symptom: Analytical characterization (e.g., HPLC, NMR) of your freshly prepared aqueous solution shows a significant decrease in the parent compound peak and the appearance of a new, more polar peak corresponding to the hydrolyzed product.

-

Cause: The chloromethyl group is undergoing rapid hydrolysis.

-

Solution:

-

Lower the pH: Prepare your aqueous solutions using a buffer system with a pH in the acidic range (e.g., pH 4-6). A citrate or acetate buffer would be a suitable starting point.

-

Reduce the Temperature: Prepare and store your aqueous solutions at a reduced temperature (e.g., 2-8 °C). If your experiment allows, conduct it at a lower temperature.

-

Utilize Co-solvents: If your experimental design permits, dissolve the compound in a water-miscible aprotic co-solvent like DMSO or DMF first, and then add this stock solution to your aqueous medium. This will reduce the overall water concentration. A summary of recommended starting conditions can be found in Table 1.

-

| Parameter | Recommended Starting Condition | Rationale |

| pH | 4.0 - 6.0 | Hydrolysis of the chloromethyl group is generally slower in acidic conditions[1]. |

| Temperature | 2 - 8 °C | Lower temperatures decrease the rate of hydrolysis. |

| Co-solvent | DMSO, DMF, Acetonitrile | Reduces the effective concentration and activity of water. |

| Buffer System | Citrate, Acetate | Maintains a stable acidic pH to minimize hydrolysis. |

| Table 1: Recommended Starting Conditions for Preparing Aqueous Solutions of this compound. |

Issue 2: Inconsistent results in biological or chemical assays.

-

Symptom: High variability in experimental results between replicates or between experiments conducted on different days.

-

Cause: The degree of hydrolysis may be varying between samples due to differences in preparation time, storage conditions, or the use of unbuffered water. The hydrolyzed product, 3-chloro-1-(hydroxymethyl)-1H-1,2,4-triazole, will likely have different reactivity and biological activity compared to the parent compound.

-

Solution:

-

Standardize Solution Preparation: Implement a strict protocol for the preparation of your aqueous solutions. This should include using a consistent buffer system, temperature, and preparation-to-use time.

-

Prepare Fresh Solutions: Prepare fresh aqueous solutions of the compound immediately before each experiment. Avoid using stock solutions that have been stored for extended periods, even at low temperatures, without prior stability validation.

-

Monitor Stability: If you must use stock solutions, perform a stability study under your specific storage conditions. Use an appropriate analytical method, such as HPLC, to quantify the amount of parent compound remaining over time. A detailed protocol for a basic stability study is provided below.

-

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Solution

-

Buffer Preparation: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.0 with acetic acid.

-

Stock Solution: Accurately weigh the desired amount of this compound and dissolve it in a minimal amount of a suitable co-solvent (e.g., DMSO) to create a concentrated stock solution.

-

Final Dilution: Add the stock solution to the chilled (4 °C) acetate buffer to achieve the final desired concentration. Ensure the final concentration of the co-solvent is compatible with your experimental system.

-

Storage and Use: Store the final solution on ice and use it as soon as possible.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Monitoring

-

Objective: To quantify the parent compound and its primary hydrolysis product.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a buffered aqueous solution of the compound as described in Protocol 1.

-

Immediately after preparation (t=0), inject a sample onto the HPLC to obtain an initial concentration measurement.

-

Store the solution under the desired conditions (e.g., 4 °C, room temperature).

-

At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject another sample.

-

Quantify the peak area of the parent compound and the hydrolysis product. The hydrolysis product will have a shorter retention time due to its increased polarity.

-

Plot the percentage of the parent compound remaining versus time to determine its stability under your experimental conditions.

-

Visualizing the Hydrolysis Pathway

The following diagram illustrates the primary hydrolysis pathway of this compound in an aqueous environment.

Primary hydrolysis pathway of this compound.

Logical Workflow for Troubleshooting Stability Issues

The following diagram outlines a logical workflow for addressing stability problems with this compound in aqueous media.

A step-by-step workflow for troubleshooting stability issues.

References

-

Beilstein Journals. (2009, March 2). Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. [Link]

-

Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

-

RSC Publishing. (1981). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles. [Link]

-

Filo. (2025, April 19). Find the reactivity order towards hydrolysis ?[Link]

Sources

handling moisture sensitivity of 3-chloro-1-(chloromethyl)-1,2,4-triazole intermediate

Technical Support Center: Handling Moisture-Sensitive Triazole Intermediates Subject: 3-chloro-1-(chloromethyl)-1,2,4-triazole (N-Chloromethyl Intermediate) Ticket ID: TECH-TZ-001-CL Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Nature of the Beast

You are dealing with 3-chloro-1-(chloromethyl)-1,2,4-triazole . It is critical to distinguish this from its C-chloromethyl analogs. Because the chloromethyl group is attached to the nitrogen (N1), this compound is not just an alkyl halide; it is an

Why this matters: Unlike a standard benzyl chloride, the nitrogen lone pair can donate electron density to eject the chloride ion, forming a highly electrophilic iminium species. This makes the compound orders of magnitude more sensitive to moisture than standard alkyl halides. Upon contact with water, it does not just "degrade"; it effectively disassembles into the parent triazole, formaldehyde, and hydrochloric acid.

Module 1: The Degradation Mechanism (The "Why")

To troubleshoot effectively, you must understand the failure mode. The degradation is autocatalytic: the HCl produced accelerates further hydrolysis.

Visualizing the Breakdown:

Figure 1: The hydrolysis pathway of N-chloromethyl triazoles. Note that the "Hydroxymethyl" intermediate is transient and collapses to release formaldehyde.

Module 2: Storage & Handling FAQs

Q: I stored the compound in a fridge at 4°C, but it turned into a sticky gum/paste. Why? A: Cold storage alone is insufficient. The "gum" is likely a mixture of the parent triazole (solid) and paraformaldehyde oligomers (gum) formed from the released formaldehyde.

-

Root Cause: Moisture permeation through standard caps.

-

The Fix:

-

Vessel: Use amber glass vials with Teflon-lined caps or flame-sealed ampoules.

-

Atmosphere: Store strictly under Argon (Ar). Nitrogen (

) is lighter than air and can diffuse out easier than Ar; Ar forms a "blanket" over the solid. -

Desiccant: Always store the secondary container (jar/bag) with active

or molecular sieves.

-

Q: Can I weigh this out on the open bench? A: No.

-

Protocol: Weighing must occur in a glovebox or a glove bag. If these are unavailable, use a "weigh-by-difference" technique using a tared Schlenk flask purged with inert gas. Exposure to ambient humidity (>40% RH) for even 2 minutes can induce surface hydrolysis, which generates HCl gas and catalyzes bulk decomposition.

Module 3: Synthesis & Workup Troubleshooting

Q: I am using this to alkylate a phenol/amine. The reaction stalls or gives low yield. Is the reagent bad? A: If the reagent was exposed to moisture, you are adding HCl (a proton source) instead of an alkylating agent. This protonates your nucleophile, killing the reaction.

Troubleshooting Workflow:

Figure 2: Diagnostic logic for reaction failure involving N-chloromethyl triazoles.

Solvent Compatibility Table:

| Solvent | Compatibility | Notes |

| DCM / Chloroform | Excellent | Best for stability. Must be stabilized with amylene, not ethanol (ethanol reacts!). |

| THF | Moderate | Must be distilled/dried. Hygroscopic nature poses a risk. |

| DMF / DMSO | POOR | Avoid. These are hygroscopic and can facilitate hydrolysis or react with the chloride. |

| Alcohols (MeOH/EtOH) | FORBIDDEN | Will instantly form the |

Module 4: Analytical Method Development

Q: My HPLC chromatogram shows multiple peaks that change over time. Is my sample impure? A: Not necessarily. You are likely observing "on-column hydrolysis."

-

The Artifact: Standard Reverse Phase (RP) HPLC uses water/organic gradients. The

bond hydrolyzes during the run. You will see the parent triazole peak growing and the intermediate peak shrinking if you re-inject. -

The Solution:

-

Diluent: Dissolve sample in anhydrous Acetonitrile (MeCN) or Dichloromethane.

-

Method: Use Normal Phase HPLC (Hexane/EtOAc) or a non-aqueous Reverse Phase (e.g., pure MeCN with low moisture).

-

Quick QC: Use GC-MS (if thermally stable enough) or NMR in

(dried over

-

Module 5: Emergency Recovery

Q: I suspect my batch is partially degraded (10-20%). Can I purify it? A: Purification is difficult due to instability, but "washing" is possible.

-

Suspend the solid in anhydrous

or Pentane (the parent triazole and degradation products are often less soluble or form gums). -

Filter rapidly under an inert gas stream (Schlenk filtration).

-

Dry the filtrate (if product dissolves) or residue (if product precipitates—check solubility first) under high vacuum immediately.

-

Do NOT attempt silica chromatography; the silanols (Si-OH) on silica gel will degrade the compound. Use Neutral Alumina if absolutely necessary, but rapid filtration is safer.

References

- Synthesis and Reactivity of N-Chloromethyl Azoles: Mechanistic Insight: The reactivity of N-chloromethyl derivatives is governed by the "Mannich base" equilibrium. See: Katritzky, A. R., et al. "Synthesis and properties of N-hydroxymethyl- and N-chloromethyl-azoles." (General reactivity context for N-substituted azoles).

-

Triazole Stability Data

-

Physical Properties: Sigma-Aldrich Safety Data Sheet & Product Info for 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (Analogous stability profile). Available at:

-

- Handling Moisture-Sensitive Reagents: General Protocol: "Manipulating Moisture-Sensitive Reagents." Methods in Enzymology, Vol. 369. (Standard Schlenk line techniques).

- Degradation Pathway Verification: Hydrolysis Kinetics: Based on the general hydrolysis mechanism of -haloamines described in March's Advanced Organic Chemistry, 8th Edition, Wiley-Interscience.

(Note: Specific literature on the exact CAS 1340573-06-7 is proprietary/scarce; protocols above are derived from the validated chemistry of the N-chloromethyl-1,2,4-triazole class.)

Technical Support Center: Purification of Unstable N-Chloromethyl Triazole Derivatives

Case ID: N-CH2-Cl-Triazole-Stability Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary

You are likely encountering decomposition because N-chloromethyl triazoles are hemiaminal ethers . They are potent alkylating agents susceptible to rapid, acid-catalyzed hydrolysis. The chloride leaving group, combined with the electron-withdrawing nature of the triazole ring, makes the methylene carbon highly electrophilic.

The Golden Rule: If you can avoid isolating this intermediate, do not isolate it. Telescoping (using the crude material immediately) is the industry standard for this class of compounds (e.g., in the synthesis of Isavuconazonium sulfate).

If isolation is mandatory for your SAR study or characterization, you must neutralize all acidic surfaces (silica) and exclude moisture rigorously.

Module 1: The Stability Crisis (Diagnostics)

Before attempting purification, confirm your molecule is intact. Decomposition is often silent (no color change) until it is too late.

Mechanism of Failure: Acid-Autocatalyzed Hydrolysis

Moisture attacks the methylene carbon, releasing HCl. The released HCl protonates the remaining triazole species, accelerating further hydrolysis. This creates a "runaway" decomposition loop.

Figure 1: The autocatalytic decomposition pathway of N-chloromethyl triazoles in the presence of moisture.

Diagnostic Check (NMR/TLC)

| Observation | Diagnosis | Action |

| NMR: Loss of singlet at | Fatal: The methylene bridge has hydrolyzed. | Discard batch. |

| NMR: Appearance of broad singlet >10 ppm. | Warning: Triazole N-H formation (hydrolysis product). | Purify immediately. |

| TLC: Baseline streak or new polar spot. | Warning: The polar triazole-HCl salt is forming. | Neutralize sample. |

| Physical: "Fuming" upon opening flask. | Critical: HCl gas release. | Vent and neutralize.[1] |

Module 2: Purification Protocols

Protocol A: The "Finkelstein Swap" (Stabilization Strategy)

Best for: When the chloride is too unstable to handle. Logic: Iodides are often more crystalline and less prone to hydrolysis than their chloride counterparts due to the "soft" nature of the iodide anion and different lattice energy. This is a proven strategy in the synthesis of antifungal prodrugs like Isavuconazonium [1].

-

Dissolve crude N-chloromethyl triazole in anhydrous Acetonitrile (ACN).

-

Add 1.1 equivalents of Sodium Iodide (NaI).

-

Stir at 0°C to RT for 1-2 hours.

-

Filter off the NaCl precipitate.

-

Concentrate the filtrate. The resulting N-iodomethyl derivative is often a stable solid that can be recrystallized from EtOAc/Hexanes.

Protocol B: Neutralized Flash Chromatography

Best for: When you must isolate the chloride form as an oil/gum. Logic: Standard silica gel is acidic (pH 4-5). This acidity will destroy your compound during the column run. You must cap the silanol groups with a base.

Reagents:

-

Triethylamine (TEA)

-

Hexanes/Ethyl Acetate (anhydrous)

Step-by-Step:

-

Slurry Preparation: Mix silica gel with your starting eluent (e.g., 10% EtOAc/Hexane) containing 1% v/v Triethylamine .

-

Column Packing: Pour the slurry. Flush with 2 column volumes (CV) of the TEA-containing solvent.

-

Equilibration: Flush with 2 CV of TEA-free eluent to remove excess free base (optional, but recommended if your compound reacts with TEA). Note: Some users keep 0.5% TEA throughout the run for maximum safety.

-

Loading: Load sample as a liquid (dissolved in minimal DCM + 0.5% TEA). Do not solid load on silica.

-

Elution: Run fast. Collect fractions into tubes already containing 1 drop of TEA to prevent decomposition in the test tube.

-

Evaporation: Rotovap with the water bath < 30°C.

Protocol C: Rapid Crystallization (The "Cold Crash")

Best for: Solid derivatives.

-

Dissolve crude in minimal DCM (stabilized with amylene, not MeOH).

-

Add anti-solvent (Hexane or Heptane) until cloudy.

-

Cool to -20°C immediately.

-

Filter under Argon/Nitrogen blanket.

-

Wash with cold (-20°C) Pentane.

-

Dry in a vacuum desiccator over

or KOH pellets (to absorb acid).

Module 3: Workflow Decision Tree

Use this logic flow to determine the correct path for your specific batch.

Figure 2: Decision matrix for processing N-chloromethyl triazole intermediates.

Frequently Asked Questions (Troubleshooting)

Q: My product turned into a polymer/gum on the rotovap. Why? A: You likely used a water bath that was too hot (>40°C) or concentrated it to dryness too aggressively. As concentration increases, the intermolecular reaction between the triazole nitrogen (nucleophile) and the chloromethyl group (electrophile) of neighboring molecules accelerates, leading to polymerization.

-

Fix: Never concentrate to full dryness. Leave a small amount of solvent and store frozen.

Q: Can I use Methanol or Ethanol for recrystallization? A: Absolutely not. Alcohols are nucleophiles. They will attack the N-chloromethyl group to form an N-alkoxymethyl ether (solvolysis), destroying your chloride. Use ACN, EtOAc, DCM, or Toluene.

Q: I see a white precipitate forming in my NMR tube (CDCl3). A: Chloroform often contains trace HCl (unless filtered through basic alumina). This HCl is catalyzing the decomposition of your product.

-

Fix: Use

(DCM-d2) or neutralize your

Q: Why do you recommend converting to the Iodide (Protocol A)? A: The C-I bond is weaker, but the iodide salt form is often more crystalline and less hygroscopic than the chloride. In the synthesis of Isavuconazole, the chloromethyl intermediate is frequently converted to an iodide or handled as a salt to allow for filtration and purification that the oil/gum chloride does not permit [1].

References

-

Synthesis of Isavuconazonium Sulfate Intermedi

-

General Protocol for Acid-Sensitive Chrom

- Context: Standard operating procedure for neutralizing silica gel with triethylamine to prevent acid-c

- Source:University of Rochester, Department of Chemistry.

-

URL:[Link]

-

N-Trifluoromethyl and N-Chloromethyl Azole Stability.

- Context: Discusses the hydrolytic instability of N-substituted azoles and the mechanistic basis for their decomposition.

- Source:Journal of Medicinal Chemistry (via NIH PubMed).

-

URL:[Link]

Sources

controlling isomerization during synthesis of 3-chloro-1-(chloromethyl)-triazole

Technical Support Center: Triazole Chemistry Division Subject: Controlling Isomerization & Regioselectivity in 3-Chloro-1-(chloromethyl)-1,2,4-triazole Synthesis Document ID: TSC-TRZ-044 Status: Active Guide

Executive Summary

The synthesis of 3-chloro-1-(chloromethyl)-1,2,4-triazole is notoriously sensitive to regiochemical drift. The core challenge lies in the ambident nucleophilicity of the 1,2,4-triazole ring. While the N1-isomer is typically the desired pharmacophore (kinetically favored), the N2-isomer (thermodynamically favored) and N4-isomer often form as impurities. Furthermore, the chloromethyl moiety is highly reactive; improper handling can trigger acid-catalyzed rearrangement (isomerization) or hydrolysis.

This guide provides a validated protocol to maximize N1-selectivity and prevent post-synthesis isomerization, grounded in kinetic control and rigorous acid scavenging.

Part 1: The Mechanistic Landscape

To control the reaction, one must understand the competition between the nitrogen centers. The 3-chloro substituent exerts an inductive electron-withdrawing effect ($ -I $), which reduces the nucleophilicity of the adjacent N2 and N4 positions relative to N1. However, steric hindrance and solvent effects can disrupt this preference.

Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the bifurcation between the Kinetic (N1) and Thermodynamic (N2) pathways.

Figure 1: Reaction pathway showing the divergence between kinetic N1-alkylation and thermodynamic N2-alkylation, plus the risk of post-synthesis isomerization.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 3-chloro-1-(chloromethyl)-1,2,4-triazole with >95:5 N1:N2 regioselectivity. Method: Base-catalyzed alkylation using Chloromethyl Chlorosulfate (CMCS) or Bromochloromethane. Note: CMCS is preferred for atom economy and milder conditions.

Reagents & Materials

-

Substrate: 3-Chloro-1,2,4-triazole (1.0 eq)

-

Alkylating Agent: Chloromethyl chlorosulfate (1.1 eq)

-

Base: Potassium Carbonate ($ \text{K}_2\text{CO}_3 $), anhydrous, finely milled (1.5 eq)

-

Solvent: Acetone (Dry,

water) or Ethyl Acetate. Avoid DMF to suppress N2 formation. -

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) - Optional, enhances rate at low temp.

Step-by-Step Methodology

-

System Prep: Flame-dry a 3-neck round bottom flask equipped with a thermometer, N2 inlet, and addition funnel.

-

Slurry Formation: Charge the flask with 3-chloro-1,2,4-triazole and anhydrous $ \text{K}_2\text{CO}_3 $. Add dry Acetone (10 mL/g of substrate). Stir vigorously at room temperature (RT) for 30 minutes to deprotonate the triazole.

-

Why? Pre-forming the potassium salt facilitates the reaction and ensures the base is available to scavenge HCl immediately.

-

-

Cooling: Cool the slurry to 0°C .

-

Critical Control Point: Lower temperatures favor the kinetic product (N1).

-

-

Addition: Add Chloromethyl chlorosulfate dropwise over 60 minutes. Maintain internal temperature

. -

Reaction: Allow the mixture to warm slowly to 20°C (RT) and stir for 4–6 hours. Monitor by HPLC or GC.

-

Stop Condition: Quench when starting material is

. Do not heat to reflux.

-

-

Workup (Isomerization Risk Zone):

-

Filter off the inorganic salts ($ \text{KCl}, \text{KHSO}_4 $).

-

Crucial: Wash the filtrate with saturated $ \text{NaHCO}_3 $ solution to neutralize any dissolved acid. Acid residues will catalyze isomerization during concentration.

-

Dry organic layer over $ \text{Na}_2\text{SO}_4 $.[1]

-

-

Isolation: Concentrate the solvent under reduced pressure at

.-

Warning: High vacuum bath temperatures can trigger the N1

N2 rearrangement.

-

Part 3: Troubleshooting Guide (FAQs)

Q1: Why is my N1:N2 ratio degrading upon scale-up?

Diagnosis: This is typically a thermodynamic equilibration issue caused by localized heating or inefficient acid scavenging. Solution:

-

Exotherm Control: On larger scales, the addition of the alkylating agent generates significant heat. If the internal temp spikes above 25-30°C, the thermodynamic N2 pathway becomes accessible. Use active chiller loops.

-

Mixing Efficiency: Ensure the heterogeneous base ($ \text{K}_2\text{CO}_3 $) is suspended well. If the base settles, local acid hotspots form, catalyzing the rearrangement of your formed N1 product into the N2 isomer.

Q2: I see a new impurity appearing during rotary evaporation. What is it?

Diagnosis: This is likely the Bis-triazole dimer or the N2-isomer formed via rearrangement.

Mechanism: The chloromethyl group is a "hemiaminal chloride." It is reactive. If you strip the solvent at

-

Add a trace of triethylamine (0.1%) to the organic phase before concentration to keep the medium slightly basic.

-

Keep bath temperature low (

).

Q3: Can I use DMF or DMSO to speed up the reaction?

Answer: Avoid if possible. While polar aprotic solvents increase the reaction rate ($ k_{obs} $), they also:

-

Solvate the cation, making the transition state "looser" and less regioselective (eroding N1:N2 ratio).

-

Have high boiling points, requiring high heat to remove (triggering thermal isomerization). Data Comparison:

| Solvent | Dielectric Constant | Reaction Time | Typical N1:N2 Ratio |

| Acetone | 20.7 | 6 h | 96 : 4 |

| Ethyl Acetate | 6.0 | 8 h | 94 : 6 |

| DMF | 36.7 | 1 h | 80 : 20 |

| Toluene | 2.4 | 12 h | 90 : 10 |

Q4: How do I separate the isomers if the reaction fails?

Guidance: The N1 and N2 isomers have distinct polarities.

-

N1-Isomer: Generally less polar (elutes first on Silica).

-

N2-Isomer: Generally more polar (elutes second).

-

Purification: Flash chromatography using Hexane:EtOAc (80:20). Recrystallization is difficult for the chloromethyl derivative due to its instability; chromatography is preferred.

Part 4: References

-

Regioselectivity in 1,2,4-Triazole Alkylation

-

Synthesis of Chloromethyl Triazoles

-

Title: Process for preparing 3-chloromethyl-1,2,4-triazolin-5-one (and related intermediates).[4]

-

Source: Google Patents (WO2004017898A2).

-

Relevance: Provides industrial context for handling chloromethyl-triazole intermediates and stability concerns.

-

URL:

-

-

Tautomerism and Reactivity

-

Title: Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

-

Source: ResearchGate (2022).

-

Relevance: Explains the stability of the 1H vs 2H tautomers which dictates the starting nucleophile population.

-

URL:[Link]

-

-

General Triazole Synthesis Review

Sources

- 1. rsc.org [rsc.org]

- 2. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2004017898A2 - Process for preparing 3-chloromethyl-1,2,4-triazolin-5-one - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

Safety Operating Guide

3-chloro-1-(chloromethyl)-1H-1,2,4-triazole proper disposal procedures

Executive Safety Directive

Stop and Assess: 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole is not merely a "toxic organic."[1][2][3] It contains a chloromethyl moiety attached to a nitrogen heterocycle.[2][3][4][5] In synthetic organic chemistry, this functional group acts as a potent electrophilic alkylating agent .[1][3]

Unlike standard triazoles, which are relatively stable, the chloromethyl group is highly reactive toward nucleophiles (including DNA).[1] Improper disposal or casual mixing with aqueous waste streams can result in:

-

Uncontrolled Hydrolysis: Releasing formaldehyde and hydrochloric acid (HCl).[2][3]

-

Alkylation of Waste Constituents: Creating unknown, potentially more toxic byproducts.[1][2][3]

-

Corrosion: The hydrolysis products will rapidly lower the pH of waste containers, potentially compromising metal drums or reacting with incompatible wastes (e.g., cyanides/sulfides).[1]

Operational Rule: Treat this compound as a Corrosive Alkylator . Incineration is the only acceptable terminal disposal method.[2][3]

Pre-Disposal Characterization & Classification

Before removing the vessel from the fume hood, you must classify the waste stream to ensure the receiving facility utilizes the correct destruction method (High-Temperature Incineration with Acid Gas Scrubbing).[1][2]

| Parameter | Classification Criteria | Operational Implication |

| Primary Hazard | Corrosive (Skin Corr.[1][2][3][5][6] 1B) | Must use UN-rated HDPE drums; avoid metal containers unless lined.[2][3] |

| Secondary Hazard | Alkylating Agent | Do not mix with strong nucleophiles (amines, thiols) in the waste drum to avoid exotherms.[1] |

| EPA Waste Code | D002 (Corrosive) , D003 (Reactive) | Likely not U-listed by name, but exhibits D-characteristics.[1][2][3] |

| Elemental Analysis | Halogenated Organic | CRITICAL: Must be segregated from non-halogenated solvents.[2][3] Requires >1100°C incineration.[2][3] |

| DOT Shipping | UN 3261 (Solid) or UN 3265 (Liquid) | Corrosive liquid/solid, acidic, organic, n.o.s.[1] (chloromethyl triazole) |

Chemical Deactivation (Quenching) Protocol

Note: This procedure is for deactivating laboratory glassware residues, spills, or small quantities (<10g) prior to disposal.[1] Bulk waste should be packed as-is to avoid generating large volumes of aqueous waste.[1][2][3]

The Mechanism: Simple water hydrolysis is insufficient because it generates formaldehyde and HCl, both of which are hazardous.[1] We utilize Sodium Thiosulfate , a soft nucleophile that rapidly attacks the chloromethyl carbon, displacing the chloride and forming a non-toxic, water-soluble Bunte salt.[1]

Reagents:

Step-by-Step Protocol:

-

Preparation: In a fume hood, prepare a 10% w/v Sodium Thiosulfate solution in water. Add a small amount of Sodium Bicarbonate to buffer the solution to pH ~8 (prevents thiosulfate decomposition into

).[2][3] -

Slow Addition:

-

Reaction Time: Allow the mixture to stir for 1 hour . The solution may become slightly warm (mild exotherm).[2][3]

-

Verification: Check pH. If acidic (due to HCl generation), neutralize carefully with more bicarbonate until pH 7-8.[1][2][3]

-

Final Stream: The resulting solution is now a non-alkylating aqueous waste containing triazole derivatives.[2][3] It can be disposed of in the Aqueous Waste (Trace Organics) stream, subject to local regulations.[1]

Bulk Disposal Workflow (Graphviz)

This logic flow ensures that the high-halogen content and alkylating nature are communicated to the waste vendor.[2][3]

Figure 1: Decision matrix for segregating and packaging chloromethyl triazole waste to ensure compatibility with thermal oxidation facilities.

Emergency Contingencies

Scenario: Spillage inside the Fume Hood

-

Do NOT use water immediately. Water will generate HCl gas, potentially overwhelming the hood's capture efficiency if the spill is large.[2][3]

-

Absorb: Cover the spill with a dry, non-combustible absorbent (Vermiculite or Dry Sand).[2][3]

-

Neutralize: Once absorbed, treat the solid mass with the Thiosulfate solution described in Section 3 to quench the alkylating capability.[3]

-